

# An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid

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## Compound of Interest

**Compound Name:** 5-oxothiomorpholine-3-carboxylic Acid

**Cat. No.:** B1307545

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## Abstract

**5-Oxothiomorpholine-3-carboxylic acid**, a heterocyclic compound, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to lactam antibiotics and its role as a key impurity and metabolite of Carbocisteine underscore its importance. This technical guide provides a comprehensive overview of the fundamental properties of **5-oxothiomorpholine-3-carboxylic acid**, including its physicochemical characteristics, spectral data, and biological activity. Detailed experimental protocols for its synthesis, purification, and analysis are provided to facilitate further research and application. Additionally, a visualization of its putative mechanism of action as a ribosome-targeting antibiotic is presented to aid in understanding its biological function.

## Core Properties

**5-Oxothiomorpholine-3-carboxylic acid**, also known as the lactam of (S)-Carboxymethyl-(D,L)-cysteine, is a derivative of thiomorpholine.[1][2][3] Its core structure consists of a six-membered thiomorpholine ring containing a sulfur atom, a nitrogen atom, and a ketone group at the 5-position, with a carboxylic acid group attached at the 3-position.[4]

## Physicochemical Properties

The fundamental physicochemical properties of **5-oxothiomorpholine-3-carboxylic acid** are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>3</sub> S	[4][5]
Molecular Weight	161.18 g/mol	[4][5]
CAS Number	14226-97-2	[5][6]
IUPAC Name	5-oxothiomorpholine-3-carboxylic acid	[5]
Melting Point	182-183 °C (with decomposition)	
Boiling Point	Not available	
Solubility	Moderately soluble in polar solvents	
pKa	Expected range of 2-5 for the carboxylic acid group	
LogP	-0.6974 (indicating hydrophilic character)	

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **5-oxothiomorpholine-3-carboxylic acid**. The following tables summarize the key spectral features.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
10.0 - 12.0	Broad Singlet	Carboxylic acid proton (-COOH)	<a href="#">[4]</a>
6.0 - 8.0	Broad Singlet	Lactam proton (-NH)	<a href="#">[4]</a>
4.0 - 4.5	Multiplet	$\alpha$ -CH proton	<a href="#">[4]</a>
2.8 - 3.2	Multiplet	Thiomorpholine ring CH <sub>2</sub> protons	<a href="#">[4]</a>

**<sup>13</sup>C NMR Spectral Data**

Chemical Shift (ppm)	Assignment	Reference(s)
170 - 180	Carboxylic acid carbonyl carbon	<a href="#">[4]</a>
170 - 180	Lactam carbonyl carbon	<a href="#">[4]</a>

**IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference(s)
3500 - 2500	Strong, Broad	O-H stretch (carboxylic acid)	<a href="#">[4]</a>
3200 - 3000	Medium, Broad	N-H stretch (lactam)	<a href="#">[4]</a>
1680 - 1650	Strong	C=O stretch (lactam)	<a href="#">[4]</a>
1760 - 1690	Strong	C=O stretch (carboxylic acid)	<a href="#">[4]</a>
1300 - 1250	Medium	C-O stretch (carboxylic acid)	<a href="#">[4]</a>
1250 - 1200	Medium	C-N stretch (lactam)	<a href="#">[4]</a>

## Synthesis and Purification

The synthesis of **5-oxothiomorpholine-3-carboxylic acid** can be achieved through various methods, including cyclization reactions, carboxylation, and oxidative methods.<sup>[4]</sup> A common approach involves the intramolecular cyclization of S-carboxymethyl-L-cysteine.

## Experimental Protocol: Synthesis

A representative method for the synthesis of **5-oxothiomorpholine-3-carboxylic acid** is through the thermal degradation of S-carboxymethyl-L-cysteine.<sup>[7]</sup>

### Materials:

- S-carboxymethyl-L-cysteine
- Water (pH adjusted to 5.0-7.0)
- Heating apparatus (e.g., heating mantle, oil bath)
- Round-bottom flask with reflux condenser
- Magnetic stirrer

### Procedure:

- Dissolve S-carboxymethyl-L-cysteine in water, adjusting the pH to between 5.0 and 7.0.
- Heat the solution to 60-80°C with continuous stirring.
- Maintain the temperature for a sufficient period to allow for the intramolecular cyclization and formation of the lactam. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion of the reaction, allow the solution to cool to room temperature.
- The crude product can then be isolated and purified.

## Experimental Protocol: Purification by Recrystallization

Purification of the crude **5-oxothiomorpholine-3-carboxylic acid** can be effectively achieved by recrystallization.

Materials:

- Crude **5-oxothiomorpholine-3-carboxylic acid**
- Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)
- Erlenmeyer flasks
- Heating plate with magnetic stirring
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of the chosen cold recrystallization solvent to the flask.
- Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

## Analytical Methodologies

Accurate analysis of **5-oxothiomorpholine-3-carboxylic acid** is essential for its characterization and quality control.

### Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Deuterium Oxide ( $D_2O$ ) or Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ )).[\[8\]](#)[\[9\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Acquire  $^1H$  and  $^{13}C$  NMR spectra at room temperature.
- The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).

### Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method):[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Thoroughly grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)[\[10\]](#)[\[11\]](#)

- Place the powder mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[10\]](#)

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

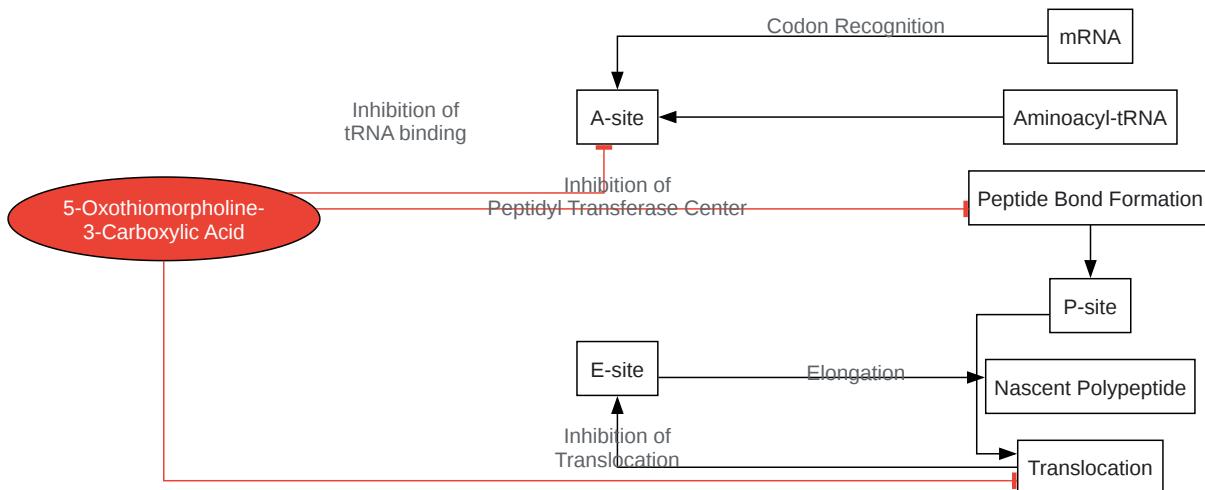
## Biological Activity and Mechanism of Action

**5-Oxothiomorpholine-3-carboxylic acid** is recognized as a lactam antibiotic that exhibits antibacterial properties.[\[4\]](#) Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes.[\[4\]](#)

## Ribosome Binding and Inhibition of Protein Synthesis

The antibacterial effect of many lactam antibiotics stems from their ability to interfere with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site of **5-oxothiomorpholine-3-carboxylic acid** on the ribosome has not been definitively elucidated, the general mechanism for ribosome-targeting antibiotics provides a framework for understanding its action. These antibiotics typically bind to functionally important regions of the ribosomal RNA (rRNA) or ribosomal proteins, leading to a disruption of key steps in translation, such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

The following diagram illustrates a generalized pathway of protein synthesis inhibition by a ribosome-targeting antibiotic.



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